N-(2-Methoxy-5-methylphenyl)-2-methyl-6-(3-methylphenyl)pyrimidin-4-amine hydrochloride

Description

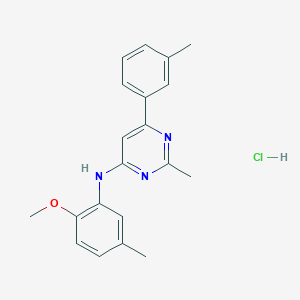

Structure and Properties:

The compound features a pyrimidine core substituted at positions 2, 4, and 5. Key substituents include:

- N-(2-Methoxy-5-methylphenyl): A methoxy group at position 2 and a methyl group at position 5 on the phenyl ring.

- 2-Methyl group: Enhances steric bulk and influences electronic properties.

- 6-(3-Methylphenyl): A meta-methyl-substituted phenyl ring.

- Hydrochloride salt: Improves aqueous solubility and stability .

Synthesis: Limited synthesis details are available in the provided evidence. However, analogous pyrimidine derivatives (e.g., ) are synthesized via nucleophilic substitution or condensation reactions, often involving reflux in chloroform or ethanol with acid catalysts.

Properties

IUPAC Name |

N-(2-methoxy-5-methylphenyl)-2-methyl-6-(3-methylphenyl)pyrimidin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O.ClH/c1-13-6-5-7-16(10-13)17-12-20(22-15(3)21-17)23-18-11-14(2)8-9-19(18)24-4;/h5-12H,1-4H3,(H,21,22,23);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVIPKIPQXJOXHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=NC(=N2)C)NC3=C(C=CC(=C3)C)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxy-5-methylphenyl)-2-methyl-6-(3-methylphenyl)pyrimidin-4-amine hydrochloride typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

Substitution Reactions: The introduction of methoxy and methyl groups on the phenyl rings is achieved through electrophilic aromatic substitution reactions. Methoxy groups are often introduced using methanol in the presence of a strong acid, while methyl groups can be added using methyl iodide and a base.

Final Coupling: The final step involves coupling the substituted pyrimidine with the substituted aniline derivative under conditions that promote nucleophilic aromatic substitution, often using a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxy-5-methylphenyl)-2-methyl-6-(3-methylphenyl)pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines and alcohols.

Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(2-Methoxy-5-methylphenyl)-2-methyl-6-(3-methylphenyl)pyrimidin-4-amine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with specific biological targets. It can also serve as a precursor for the synthesis of bioactive molecules.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties. They may exhibit activity against certain diseases by targeting specific molecular pathways, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of N-(2-Methoxy-5-methylphenyl)-2-methyl-6-(3-methylphenyl)pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Differences and Implications

Biological Activity

N-(2-Methoxy-5-methylphenyl)-2-methyl-6-(3-methylphenyl)pyrimidin-4-amine hydrochloride is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables summarizing its biological activity.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C18H20N4O

- Molecular Weight : 300.38 g/mol

- CAS Number : 1019132-74-1

This structure includes a pyrimidine ring substituted with various aromatic groups, which are crucial for its biological interactions.

Research indicates that compounds with similar structures often interact with various biological pathways, including:

- Enzyme Inhibition : Pyrimidine derivatives can inhibit key enzymes involved in metabolic pathways, such as kinases and phosphatases.

- Receptor Modulation : They may act as ligands for specific receptors, influencing cellular signaling pathways.

- Anticancer Activity : Some pyrimidines exhibit cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 0.65 | Induction of apoptosis |

| HCT116 (colon cancer) | 1.54 | Cell cycle arrest at G1 phase |

| HeLa (cervical cancer) | 2.41 | Caspase activation leading to apoptosis |

These results indicate that the compound has promising anticancer properties, particularly against breast and colon cancer cells.

Enzyme Inhibition Studies

The compound has also been evaluated for its ability to inhibit specific enzymes. For instance:

- Cytochrome P450 : Studies show that it does not significantly inhibit CYP450 enzymes (IC50 > 10 µM), suggesting a favorable safety profile regarding drug interactions .

Study 1: Antitumor Efficacy

A recent study investigated the antitumor efficacy of this compound in a mouse model of breast cancer. The results indicated a marked reduction in tumor size compared to the control group, with histological analysis revealing increased apoptosis in tumor tissues.

Study 2: Pharmacokinetic Profile

In another study focusing on pharmacokinetics, the compound was administered orally to Sprague-Dawley rats. The findings revealed an oral bioavailability of approximately 31.8%, with a clearance rate of 82.7 mL/h/kg, indicating its potential for therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.